
cerium(III)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(III) acetate is an inorganic compound with the chemical formula Ce(CH₃COO)₃. It appears as a white powder that is soluble in water and ethanol. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(III) acetate can be synthesized by reacting cerium(III) carbonate with acetic acid in an aqueous solution. The reaction is as follows : [ \text{Ce}_2(\text{CO}_3)_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Ce}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} + 3 \text{CO}_2 \uparrow ]
Industrial Production Methods: In industrial settings, cerium(III) acetate is often produced through similar methods, with careful control of reaction conditions to ensure high purity and yield. The compound is typically recrystallized from anhydrous acetic acid and dried under vacuum to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Cerium(III) acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: It can be reduced to cerium(II) compounds, although this is less common.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or bromine can be used.
Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride may be employed.
Substitution: Various ligands, including halides and nitrates, can be used in substitution reactions.
Major Products Formed:
Oxidation: Cerium(IV) oxide (CeO₂)
Reduction: Cerium(II) compounds
Substitution: Cerium halides or nitrates
Wissenschaftliche Forschungsanwendungen
Cerium(III) acetate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which cerium(III) acetate exerts its effects is primarily through its ability to undergo redox reactions. Cerium can switch between the +3 and +4 oxidation states, allowing it to participate in various redox processes. This property is particularly useful in catalysis and antioxidant applications, where cerium compounds can neutralize reactive oxygen species and other free radicals .
Vergleich Mit ähnlichen Verbindungen
- Lanthanum(III) acetate
- Praseodymium(III) acetate
- Neodymium acetate
Comparison: Cerium(III) acetate is unique among these compounds due to its ability to readily switch between the +3 and +4 oxidation states. This property makes it particularly valuable in applications requiring redox activity, such as catalysis and antioxidant research. Other lanthanide acetates do not exhibit the same level of redox versatility .
Cerium(III) acetate stands out for its diverse applications and unique chemical properties, making it a valuable compound in both scientific research and industrial processes.
Eigenschaften
Molekularformel |
C6H12CeO6 |
|---|---|
Molekulargewicht |
320.27 g/mol |
IUPAC-Name |
acetic acid;cerium |
InChI |
InChI=1S/3C2H4O2.Ce/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI-Schlüssel |
HRXZUGNDGULQSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


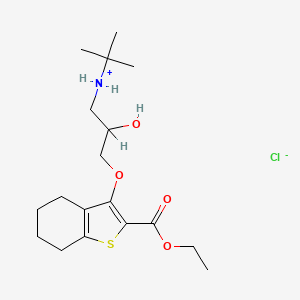
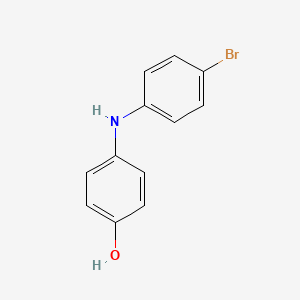
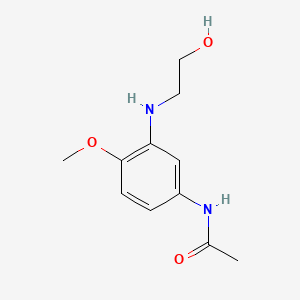
![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)
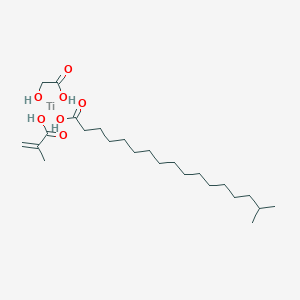
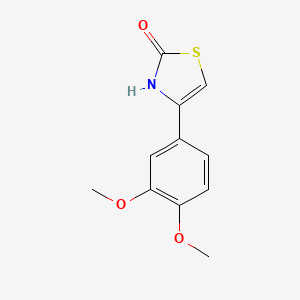

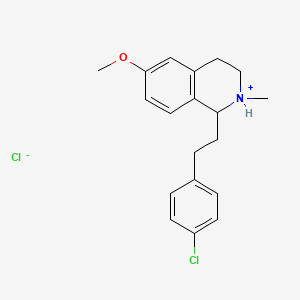

![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
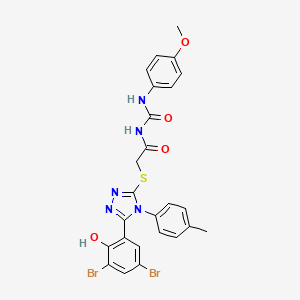
![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
